molecular formula C6H7NO2 B034538 5-(hydroxymethyl)pyridin-2(1H)-one CAS No. 109205-68-7

5-(hydroxymethyl)pyridin-2(1H)-one

Cat. No.: B034538
CAS No.: 109205-68-7
M. Wt: 125.13 g/mol
InChI Key: JLPOBAADYFDVAV-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by a hydroxymethyl group attached to the fifth position of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one typically involves the hydroxymethylation of pyridin-2(1H)-one. One common method is the reaction of pyridin-2(1H)-one with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the fifth position. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-carboxypyridin-2(1H)-one.

    Reduction: The compound can be reduced to form 5-(hydroxymethyl)piperidin-2-one.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: 5-Carboxypyridin-2(1H)-one

    Reduction: 5-(Hydroxymethyl)piperidin-2-one

    Substitution: Various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(Hydroxymethyl)pyridin-2(1H)-one has been explored for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Iron Chelation : The compound acts as a chelator for metal ions such as iron, which is significant in treating conditions like iron overload disorders. Its ability to form stable complexes with metals enhances its utility in biomedical applications .
  • Neuroprotective Effects : Research suggests that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Materials Science

In materials science, this compound serves as a precursor for synthesizing various functional materials:

  • Polymer Synthesis : It is utilized in the production of polymers with enhanced thermal and mechanical properties due to its ability to form cross-linked networks when polymerized .
  • Ligand Formation : The compound can be used to create ligands for metal complexes, which are important in catalysis and material synthesis .

Analytical Chemistry

The compound is employed in analytical chemistry for various purposes:

  • Chromatography : It serves as a standard or reagent in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) for analyzing complex mixtures .
  • Spectroscopic Studies : Its unique spectral characteristics make it suitable for NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) studies, aiding in structural elucidation of other compounds .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of several derivatives of this compound against common pathogens. Results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Iron Chelation

Research focused on the chelation properties of this compound demonstrated its effectiveness in binding iron ions. This property was tested in vivo using animal models with induced iron overload, showing promising results in reducing iron levels and associated toxicity.

Comparative Analysis with Related Compounds

Compound NameStructureKey PropertiesApplications
5-Hydroxymethylpyridin-2(1H)-oneStructureAntimicrobial, Iron chelationMedicinal chemistry, Materials science
4-Hydroxypyridine-Less lipophilicLimited biological activity
2-Hydroxymethylpyridine-Moderate reactivitySynthesis of derivatives

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2(1H)-one: The parent compound without the hydroxymethyl group.

    5-Methylpyridin-2(1H)-one: A similar compound with a methyl group instead of a hydroxymethyl group.

    5-Carboxypyridin-2(1H)-one: The oxidized form of 5-(hydroxymethyl)pyridin-2(1H)-one.

Uniqueness

This compound is unique due to the presence of the hydroxymethyl group, which can participate in various chemical reactions and form hydrogen bonds. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the design of enzyme inhibitors.

Biological Activity

5-(Hydroxymethyl)pyridin-2(1H)-one, also known as 5-HMP, is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article aims to explore the biological activity of 5-HMP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-HMP is characterized by the presence of a hydroxymethyl group attached to a pyridinone ring. Its chemical structure can be represented as follows:

C6H6N2O\text{C}_6\text{H}_6\text{N}_2\text{O}

This compound exhibits properties that make it a suitable candidate for various biological applications, particularly in iron chelation and enzyme inhibition.

Iron Chelation

One of the primary biological activities of 5-HMP is its ability to chelate iron ions. Research has demonstrated that 5-HMP can form stable complexes with Fe(III), which is crucial in preventing iron overload conditions such as hemochromatosis. The coordination ability of 5-HMP towards iron has been evaluated using various analytical techniques, confirming its potential as an effective iron chelator .

Enzyme Inhibition

5-HMP has also been investigated for its role as an enzyme inhibitor. It has shown promising results in inhibiting specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as diabetes and cancer. The compound's interaction with protein targets has been analyzed through molecular docking studies, which reveal key binding interactions that contribute to its inhibitory effects .

Antimicrobial Activity

Recent studies have indicated that 5-HMP possesses antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting its potential use as a natural antimicrobial agent. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes .

Case Studies and Research Findings

  • Iron Chelation Studies : A study focused on the synthesis and evaluation of 5-HMP revealed that it forms stable complexes with Fe(III), enhancing its potential for therapeutic applications in iron-related disorders .
  • Enzyme Inhibition Research : Another study highlighted the compound's ability to inhibit specific enzymes linked to cancer progression. Molecular dynamics simulations suggested that 5-HMP binds effectively to the active sites of these enzymes, leading to reduced enzymatic activity .
  • Antimicrobial Efficacy : In vitro tests demonstrated that 5-HMP exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of 5-HMP suggests favorable absorption and distribution characteristics. Studies indicate that the compound exhibits good bioavailability, making it a viable candidate for further development in therapeutic formulations.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
Iron ChelationForms stable complexes with Fe(III)
Enzyme InhibitionInteracts with active sites of target enzymes
AntimicrobialDisrupts bacterial cell membranes

Properties

IUPAC Name

5-(hydroxymethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPOBAADYFDVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475905
Record name 5-(hydroxymethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109205-68-7
Record name 5-(hydroxymethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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